molecular formula C12H16ClNO3 B8707698 Isopropyl 5-chloro-6-isopropoxynicotinate

Isopropyl 5-chloro-6-isopropoxynicotinate

Cat. No.: B8707698
M. Wt: 257.71 g/mol
InChI Key: DZGWJMMDFNFBBH-UHFFFAOYSA-N
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Description

Isopropyl 5-chloro-6-isopropoxynicotinate is a useful research compound. Its molecular formula is C12H16ClNO3 and its molecular weight is 257.71 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16ClNO3

Molecular Weight

257.71 g/mol

IUPAC Name

propan-2-yl 5-chloro-6-propan-2-yloxypyridine-3-carboxylate

InChI

InChI=1S/C12H16ClNO3/c1-7(2)16-11-10(13)5-9(6-14-11)12(15)17-8(3)4/h5-8H,1-4H3

InChI Key

DZGWJMMDFNFBBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)C(=O)OC(C)C)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The 5-chloro-6-hydroxy-3-pyridinecarboxylic acid (1 g, 5.76 mmol) was suspended in toluene (200 ml) and treated with silver carbonate (3.97 g, 14.40 mmol) and 2-iodopropane (3.46 ml, 34.6 mmol) and stirred at RT in the dark for 3 days. LC/MS showed 2/3 product. Added 2-iodopropane (3 ml) and stirred for 24 hours. LC/MS showed 80% product. Added EtOAc (200 ml) and washed with water (200 ml)+sat. NaHCO3 (50 ml) followed by water (200 ml). Dried over MgSO4 and evaporated off the solvent to yield 1.0 g of the title compound as a clear, colourless oil. MS (ES+) C12H1635ClNO3 requires 257; found 257.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
3.46 mL
Type
reactant
Reaction Step Five
Quantity
3.97 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

5,6-Dichloronicotinic acid ethyl ester (5.33 g, 24.2 mmol) is added to a solution of KOtBu (2.72 g, 24.2 mmol) in isopropanol (50 mL). The mixture is heated at 80° C. for 15 h before another portion of KOtBu (272 mg, 2.42 mmol) is added. Stirring is continued at 80° C. for 24 h. The mixture is diluted with sat. aq. NaHCO3 solution, extracted with diethyl ether, and the combined org. extracts are dried (Na2SO4), filtered and concentrated. The crude product is purified by CC on silica gel eluting with heptane:EA 9:1 to give 5-chloro-6-isopropoxy-nicotinic acid isopropyl ester; LC-MS: tR=1.10 min, [M+1]+=258.05.
Quantity
5.33 g
Type
reactant
Reaction Step One
Name
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
272 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

5-Chloro-6-hydroxy-3-pyridinecarboxylic acid (1 g, 5.76 mmol) was suspended in toluene (200 ml) and treated with silver carbonate (3.97 g, 14.40 mmol) and 2-iodopropane (3.46 ml, 34.6 mmol) and stirred at RT in the dark for 3 days. Added further 2-iodopropane (3 ml) and stirred for 24 hours. Added EtOAc (200 ml) and washed with water (200 ml) and saturated NaHCO3 (50 ml) followed by water (200 ml). Dried over MgSO4 and evaporated off the solvent to yield 1.0 g of the title compound as a clear, colourless oil used without further characterisation.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
3.46 mL
Type
reactant
Reaction Step Four
Quantity
3.97 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods IV

Procedure details

5-Chloro-6-hydroxy-3-pyridinecarboxylic acid (3.00 g, 17.28 mmol) was suspended in toluene (75 ml) and treated with silver carbonate (12.4 g, 24.8 mmol) and 2-iodopropane (6.9 ml, 69.12 mmol) and stirred at RT in the dark for 18 hours. The mixture was filtered and the filtrate evaporated to give the title compound with impurities (1.32 g). δH (d6-DMSO) 1.31 (6H, d), 1.35 (6H, d), 5.13 (1H, sept), 5.40 (1H, sept), 8.22 (1H, d), 8.65 (1H, d).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
6.9 mL
Type
reactant
Reaction Step Three
Quantity
12.4 g
Type
catalyst
Reaction Step Three

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